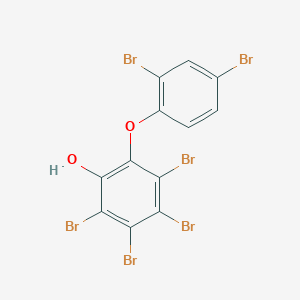
2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrabromo-6-(2,4-dibromophenoxy)phenol is a natural product found in Lamellodysidea herbacea, Dysidea fragilis, and Dysidea with data available.
生物活性
2,3,4,5-Tetrabromo-6-(2,4-dibromophenoxy)phenol (CAS Number: 297742-10-0) is a polybrominated diphenyl ether (PBDE) that has drawn attention for its biological activities, particularly in the fields of pharmacology and environmental science. This compound is primarily derived from marine sponges such as Lamellodysidea herbacea and Dysidea fragilis, and it exhibits a range of bioactive properties including antibacterial, antifungal, antiviral, and anticancer activities.
- Molecular Formula : C12H4Br6O2
- Molecular Weight : 659.586 g/mol
- Structure : The compound consists of a phenolic structure with multiple bromine substitutions that enhance its biological activity.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. In particular:
- It has been identified as an inhibitor of the hepatitis C virus non-structural protein 3 (NS3 helicase), showcasing potential as a therapeutic agent against hepatitis infections .
- The compound demonstrated dose-dependent inhibition of the hepatitis B virus (HBV) production in HepG2.2.15.7 cells .
Antibacterial and Antifungal Activity
The compound has shown potent activity against various bacterial and fungal strains:
- It exhibited strong inhibition against Gram-negative bacteria such as Rhodotorula glutinis, with a minimum inhibitory concentration (MIC) of 2.1 μg/mL .
- In addition to its antibacterial properties, it also showed antifungal activity against environmental pathogens .
Cytotoxicity and Anticancer Activity
Studies have revealed that this compound possesses cytotoxic effects on cancer cell lines:
- It was tested on human cancer cell lines including MCF-7 (breast cancer) and CCRF-CEM (leukemia), showing significant cytotoxicity with IC50 values around 5.30 µM for MCF-7 cells .
- The mechanism of action appears to involve pro-apoptotic pathways, particularly through the induction of mitochondrial apoptosis in treated cells .
Study on Marine Sponge-Derived Compounds
A comprehensive study isolated various PBDEs from the marine sponge Lamellodysidea herbacea, including this compound. The study highlighted:
- Strong deterrence against the generalist pufferfish Canthigaster solandri.
- Potent inhibition against both environmental and human pathogenic strains of bacteria and fungi.
This research underscores the ecological role of these compounds in marine environments while also suggesting their potential for pharmaceutical applications .
Data Summary Table
| Biological Activity | Details |
|---|---|
| Antiviral | Inhibits NS3 helicase; affects HBV production |
| Antibacterial | MIC against Rhodotorula glutinis: 2.1 μg/mL |
| Antifungal | Effective against various pathogenic strains |
| Cytotoxicity | IC50 for MCF-7: 5.30 µM; induces apoptosis |
特性
CAS番号 |
111863-67-3 |
|---|---|
分子式 |
C12H4Br6O2 |
分子量 |
659.6 g/mol |
IUPAC名 |
2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H4Br6O2/c13-4-1-2-6(5(14)3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3,19H |
InChIキー |
LDMKXEGTHGJWLG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)O |
正規SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















